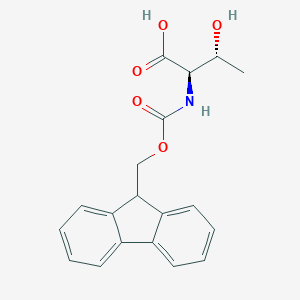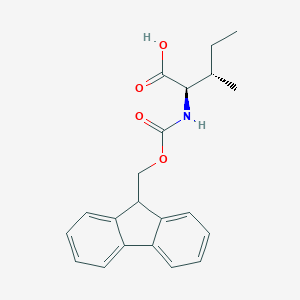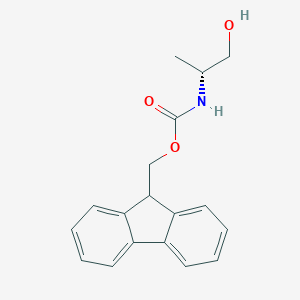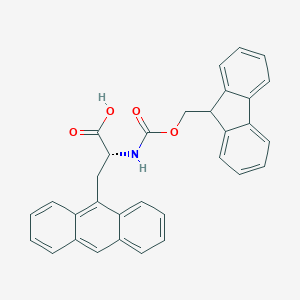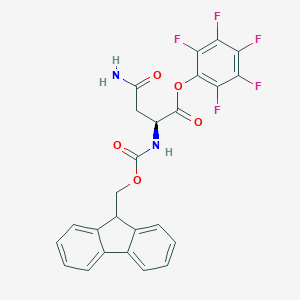
Fmoc-Asn-OPfp
Overview
Description
Fmoc-Asn-OPfp is an L-asparagine derivative . It has good solubility properties in most organic solvents . It has been used to assess cross-reactivity of cellulose membrane-bound peptides and to synthesize peptides on cellulose membrane .
Synthesis Analysis
This compound is a pre-formed pentafluorophenyl ester for coupling of asparagine amino-acid residues by Fmoc SPPS . It allows for efficient incorporation of Asn with little side-chain dehydration . The coupling rate is rapid and few side products are formed in the presence of HOBt .Molecular Structure Analysis
The empirical formula of this compound is C44H31F5N2O5 . Its molecular weight is 762.72 .Chemical Reactions Analysis
This compound is used in solid-phase peptide synthesis (SPPS), a method that uses an insoluble polymeric support for sequential addition of side-chain protected amino acids . The anchored peptide is extended by a series of deprotection and coupling cycles .Physical and Chemical Properties Analysis
This compound is a solid substance . It has good solubility properties in most organic solvents .Scientific Research Applications
Solid-Phase Synthesis of Glycopeptides : Fmoc-Asn-OPfp is utilized in the synthesis of glycopeptides. It has been shown to couple with glycosylamines for the production of Nβ-glycosides of Fmoc-Asn-OH, which are crucial in glycopeptide synthesis (Ürge et al., 1991).
Combinatorial Library Methodology in Glycopeptide Synthesis : This compound is used in the rapid identification of glycopeptides that mimic oligosaccharides. It's a part of a glycopeptide library for high-throughput screening, contributing to the rapid and unambiguous analysis of active glycopeptides (Hilaire et al., 1998).
Prevention of Side Reactions in Peptide Synthesis : this compound has been used to prevent side reactions, such as the formation of beta-cyano alanine, during the activation of side-chain unprotected asparagine in peptide synthesis. It ensures a homogeneous peptide is obtained (Gausepohl et al., 2009).
Synthesis of Protected Glycosylated Nα-Fmoc Asparagine OPfp Esters : this compound is vital in the synthesis of glycosylated building blocks with per-O-acetylated β-D-glucose and other sugars. This process is crucial for creating glycopeptides and studying their properties (Christiansen-Brams et al., 1993).
Synthesis of Complex Glycopeptides : this compound is instrumental in the synthesis of complex glycopeptides, such as biantennary complex-type nonasaccharyl asn building blocks, which are significant in peptide synthesis studies (Hagiwara et al., 2011).
High Yield and Stereoselective Synthesis of O-glycopeptides : This compound is used for the high yield and stereoselective synthesis of O-glycopeptides. It's involved in a rapid method for synthesizing O-glycopeptides, demonstrating its effectiveness and selectivity (Gangadhar et al., 2004).
Mechanism of Action
Target of Action
Fmoc-Asn-OPfp is primarily used in the field of peptide synthesis . Its primary target is the amino acid residues in the peptide chain that are being synthesized . The compound plays a crucial role in the formation of amide bonds during the solid-phase peptide synthesis (SPPS) process .
Mode of Action
It interacts with its targets (amino acid residues) by coupling to asparagine residues during Fmoc SPPS . This coupling process results in the formation of amide bonds, which are essential for linking amino acids together to form peptides .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) process . In this process, this compound is used to couple asparagine amino-acid residues . The use of this compound enables the monitoring of amide bond formation through bromophenol blue .
Pharmacokinetics
It’s worth noting that the compound has good solubility properties in most organic solvents .
Result of Action
The result of this compound’s action is the successful coupling of asparagine amino-acid residues during the SPPS process . This leads to the formation of amide bonds, which are crucial for the synthesis of peptides . The use of this compound has been shown to result in significantly purer peptides .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the temperature of the environment can affect the stability of the compound, with a recommended storage temperature of 15-25°C . Additionally, the presence of HOBt (Hydroxybenzotriazole) can enhance the coupling rate of this compound, leading to rapid formation of amide bonds and fewer side products .
Safety and Hazards
Future Directions
Fmoc-Asn-OPfp can be used without formation of cyano side products . It has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method . It was also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity . This compound is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Biochemical Analysis
Biochemical Properties
Fmoc-Asn-OPfp is an activated ester that does not require any additional activation . In the presence of HOBt, the coupling rate of this compound is rapid and few side products are formed . This property makes this compound useful in applications where amino acids are partially racemized during coupling .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. It is used to couple asparagine amino-acid residues, forming amide bonds . The Fmoc group is rapidly removed by base , allowing for the sequential addition of other amino acids to the growing peptide chain.
Temporal Effects in Laboratory Settings
It is known that this compound is typically stored at temperatures between 15-25°C .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVUEALWMQZEP-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446662 | |
| Record name | Fmoc-Asn-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-99-3 | |
| Record name | Fmoc-Asn-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Fmoc-Asn-OPfp over unprotected asparagine or other protected forms in Fmoc solid-phase peptide synthesis?
A1: Using unprotected asparagine (Fmoc-Asn-OH) during Fmoc solid-phase peptide synthesis can lead to the formation of unwanted byproducts, particularly β-cyanoalanine, due to dehydration of the asparagine side chain amide during activation. [] While other protecting groups for asparagine exist (e.g., Mbh, Tmob), these can lead to alkylation of tryptophan residues during acidolytic cleavage. [] this compound avoids these issues, providing a cleaner synthesis. Coupling reactions using this compound proceed efficiently, yielding a homogenous peptide product without the side reactions associated with other methods. []
Q2: Can this compound be used to incorporate glycosylated asparagine residues into peptides?
A2: Yes, research has demonstrated the successful synthesis of per-O-acetylated glycosylated Nα-Fmoc-Asn-OPfp building blocks. [] This approach allows for the incorporation of various sugar moieties, including glucose, glucosamine, mannose, and others, onto the asparagine residue. These building blocks can then be used in standard Fmoc solid-phase peptide synthesis to generate glycopeptides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)





